Dicetyl Phosphate

Beschreibung

The CIR Expert Panel concluded the following 28 alkyl phosphates are safe in the present practices of use and concentration in cosmetics when formulated to be non-irritating...Dicetyl Phosphate...

RN given refers to parent cpd

Eigenschaften

IUPAC Name |

dihexadecyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H67O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPXCFINMKSQPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H67O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17026-47-0 (potassium salt), 26527-54-8 (aluminum dicetyl phosphate salt/solvate) | |

| Record name | Dicetyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002197639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7062243 | |

| Record name | 1-Hexadecanol, hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2197-63-9 | |

| Record name | Dicetyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2197-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicetyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002197639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicetyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexadecanol, 1,1'-(hydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexadecanol, hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihexadecyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHEXADECYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V6E5WN99N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Dicetyl Phosphate

Dicetyl phosphate, a prominent organophosphate, holds significant importance across various scientific and industrial domains, including cosmetics, pharmaceuticals, and material science. This guide provides a detailed exploration of its chemical structure, physicochemical properties, and synthesis, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Structure

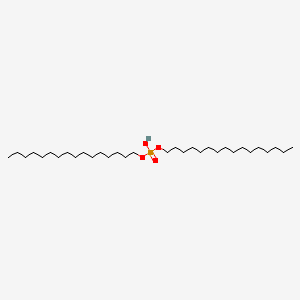

This compound, also known by its IUPAC name dihexadecyl hydrogen phosphate, is the diester of phosphoric acid and cetyl alcohol.[1] Its structure is characterized by a central phosphate group to which two long, saturated hydrocarbon chains, specifically cetyl (or hexadecyl) chains, are attached via ester linkages.[2] This amphiphilic nature, with a polar phosphate head and two nonpolar alkyl tails, underpins its utility as an emulsifier and surfactant.[2]

The molecular formula for this compound is C₃₂H₆₇O₄P.[2] The presence of the hydroxyl group on the phosphate moiety allows it to act as a weak acid.

Below is a two-dimensional representation of the this compound chemical structure.

References

An In-depth Technical Guide to Dicetyl Phosphate: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicetyl phosphate (DCP), a dialkyl phosphate ester, is a versatile excipient with significant applications in the pharmaceutical and cosmetic industries. Its amphiphilic nature, arising from a polar phosphate head group and two long cetyl (C16) hydrocarbon chains, allows it to function as an effective emulsifier, stabilizer, and a key component in advanced drug delivery systems such as liposomes and nanoparticles. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization and formulation, and an exploration of its role in drug delivery, including its mechanism of action as an adjuvant and its interaction with cellular systems.

Core Physical and Chemical Properties

This compound, also known by its IUPAC name dihexadecyl hydrogen phosphate, is a white, waxy solid at room temperature.[1] Its fundamental properties are crucial for its application in various formulations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₃₂H₆₇O₄P | [1][2][3] |

| Molecular Weight | 546.85 g/mol | [4] |

| CAS Number | 2197-63-9 | [1][4] |

| Appearance | White to off-white solid/flakes | [1] |

| Melting Point | 74-75 °C | [1] |

| Boiling Point | 600.4 ± 38.0 °C (Predicted) | [1][3] |

| Density | 0.925 ± 0.06 g/cm³ (Predicted) | [1][3] |

| pKa | 1.50 ± 0.50 (Predicted) | [1][3] |

| Solubility | Insoluble in water; Slightly soluble in chloroform and methanol. Soluble in organic solvents. | [1][2] |

| Stability | Stable under normal conditions. Store at -20°C for long-term stability. | [1] |

Synthesis and Purification

Synthesis

A common method for the synthesis of this compound involves the reaction of cetyl alcohol with a phosphorylating agent.

Experimental Protocol: Synthesis of this compound

Materials:

-

Cetyl alcohol (1-hexadecanol)

-

Phosphorus trichloride (PCl₃)

-

Benzene (or a suitable alternative solvent)

-

Anhydrous conditions

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve cetyl alcohol in benzene under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the mixture to reflux temperature (approximately 80°C for benzene).

-

Slowly add phosphorus trichloride dropwise to the refluxing solution with continuous stirring. The molar ratio of cetyl alcohol to phosphorus trichloride is typically 3:1.

-

Continue the reaction under reflux with stirring for several hours (e.g., 12 hours) to ensure complete reaction.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent by distillation under reduced pressure.

-

The crude product is then subjected to purification.

Note: This synthesis involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Purification

The crude this compound can be purified by recrystallization.

Experimental Protocol: Purification of this compound by Recrystallization

Materials:

-

Crude this compound

-

Methanol

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot methanol.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the white crystalline precipitate by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol to remove any remaining impurities.

-

Dry the purified this compound crystals under vacuum.[1]

Physicochemical Characterization

Thorough characterization is essential to ensure the quality and performance of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Analysis of this compound

Instrumentation:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Obtain a background spectrum of the clean ATR crystal.

-

Place a small amount of the dried this compound sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands for the phosphate (P=O, P-O-C) and alkyl (C-H) functional groups.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the melting point and phase transition behavior.

Experimental Protocol: DSC Analysis of this compound

Instrumentation:

-

Differential Scanning Calorimeter

Procedure:

-

Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

The melting point is determined from the peak of the endothermic transition.[5]

Role in Drug Delivery Systems

This compound is a critical component in the formulation of liposomes and other nanoparticles for drug delivery.

Liposome Formulation

This compound is incorporated into liposomal bilayers to impart a negative surface charge. This negative charge enhances the stability of the liposome dispersion by preventing aggregation through electrostatic repulsion and can improve the encapsulation efficiency of certain drugs.

Experimental Protocol: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

Materials:

-

Primary phospholipid (e.g., Dipalmitoylphosphatidylcholine - DPPC)

-

Cholesterol

-

This compound

-

Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

-

Aqueous buffer (e.g., phosphate-buffered saline - PBS)

Procedure:

-

Dissolve the lipids (DPPC, cholesterol, and this compound) in the chloroform/methanol mixture in a round-bottom flask. The molar ratio of the components will depend on the desired formulation characteristics.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the lipid film under a stream of nitrogen and then under vacuum for at least one hour to remove any residual solvent.

-

Hydrate the lipid film by adding the aqueous buffer pre-heated to a temperature above the phase transition temperature of the primary lipid.

-

Agitate the flask to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).

-

To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.

Logical Workflow for Liposome Preparation

Caption: Workflow for preparing this compound-containing liposomes.

Zeta Potential Measurement

The zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the liposomes and is a key indicator of the stability of the colloidal dispersion.

Experimental Protocol: Zeta Potential Measurement of Liposomes

Instrumentation:

-

Zetasizer or similar instrument capable of measuring zeta potential via laser Doppler velocimetry.

Procedure:

-

Dilute the liposome suspension with the same aqueous buffer used for hydration to an appropriate concentration for measurement.

-

Transfer the diluted sample into a disposable folded capillary cell, ensuring no air bubbles are present.

-

Place the cell into the instrument.

-

Perform the measurement at a controlled temperature (e.g., 25°C). The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated.[6][7]

Mechanism of Action in Drug Delivery

Adjuvant Activity

Liposomes containing this compound can act as potent vaccine adjuvants. The negative charge imparted by DCP can influence the interaction of the liposome with immune cells and affect the resulting immune response.

Signaling Pathway for Liposomal Adjuvant Action

Caption: Proposed mechanism of action for DCP-liposomes as vaccine adjuvants.

The adjuvant effect of this compound-containing liposomes is thought to involve several mechanisms:

-

Depot Effect: The liposomal formulation can create a depot at the injection site, leading to a sustained release of the antigen.

-

Enhanced Antigen Uptake: The particulate nature and negative charge of the liposomes can facilitate their uptake by antigen-presenting cells (APCs) such as dendritic cells and macrophages.[8]

-

APC Activation: The interaction of the liposomes with APCs can lead to their activation, characterized by the upregulation of co-stimulatory molecules and the release of pro-inflammatory cytokines. This creates an immunostimulatory environment that enhances the adaptive immune response.

-

Modulation of Immune Response: The physicochemical properties of the liposomes, including the presence of this compound, can influence the type of T-helper cell response (Th1 or Th2), thereby tailoring the immune response towards either cell-mediated or humoral immunity.[9]

Cellular Interaction and Uptake

The interaction of this compound-containing liposomes with target cells is a critical step for intracellular drug delivery. The negative charge can influence the initial binding to the cell membrane, which is a complex mosaic of lipids and proteins.

Cellular Uptake Pathway for Anionic Liposomes

Caption: General pathway for the cellular uptake of DCP-liposomes.

The primary mechanism for the cellular internalization of anionic liposomes is endocytosis. This process involves the engulfment of the liposome by the cell membrane to form an intracellular vesicle called an endosome. The drug can then be released into the cytoplasm through endosomal escape or after the fusion of the endosome with a lysosome. The specific endocytic pathway (e.g., clathrin-mediated, caveolae-mediated) can be influenced by the liposome's properties and the cell type.

Conclusion

This compound is a valuable and versatile excipient in pharmaceutical sciences. Its well-defined physical and chemical properties, coupled with its ability to modulate the characteristics of drug delivery systems, make it a key ingredient in the development of advanced therapeutics. A thorough understanding of its properties and the application of rigorous experimental protocols for its characterization and formulation are essential for harnessing its full potential in drug development. Further research into the specific molecular interactions and signaling pathways influenced by this compound will continue to expand its applications and improve the efficacy of drug delivery systems.

References

- 1. This compound CAS#: 2197-63-9 [m.chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | 2197-63-9 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. azonano.com [azonano.com]

- 7. researchgate.net [researchgate.net]

- 8. Liposomes as Adjuvants and Vaccine Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Synthesis of Dicetyl Phosphate for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of dicetyl phosphate, a versatile phospholipid widely utilized in research and pharmaceutical development. Its applications range from a key component in drug delivery systems, such as liposomes and niosomes, to its use as an emulsifier and surfactant. This document outlines detailed experimental protocols, quantitative data, and characterization methods to facilitate its preparation in a laboratory setting.

Synthesis of this compound

This compound is primarily synthesized through the phosphorylation of cetyl alcohol. Several methods have been established, with the most common routes employing phosphorus oxychloride, pyrophosphoric acid, or phosphorus trichloride.

Synthesis via Phosphorus Oxychloride

The reaction of cetyl alcohol with phosphorus oxychloride is a widely adopted method for the laboratory-scale synthesis of this compound. The reaction proceeds via a dichlorophosphate intermediate, which is subsequently hydrolyzed to yield the desired product. The use of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Table 1: Summary of Quantitative Data for Synthesis via Phosphorus Oxychloride

| Parameter | Value | Reference |

| Reactants | ||

| Cetyl Alcohol | 19.50 g (80.4 mmol) | [1] |

| Phosphorus Oxychloride | 2.5 mL (26.8 mmol) | [1] |

| Benzene (solvent) | 100 mL | [1] |

| Reaction Conditions | ||

| Temperature | 80 °C (reflux) | [1] |

| Reaction Time | 12 hours | [1] |

| Product | ||

| This compound (white powder) | 1.64 g (3.0 mmol) | [1] |

| Yield | 11% | [1] |

Experimental Protocol:

-

To a reflux apparatus equipped with a stirrer, add 19.50 g (80.4 mmol) of cetyl alcohol and 100 mL of benzene.

-

Heat the mixture to 80 °C with continuous stirring until the cetyl alcohol is completely dissolved.

-

Slowly add 2.5 mL (26.8 mmol) of phosphorus oxychloride dropwise to the solution.

-

Maintain the reaction at 80 °C under reflux for 12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Evaporate the benzene under reduced pressure.

-

To the resulting residue, add 50 mL of fresh benzene and cool the mixture overnight to facilitate precipitation.

-

Filter the precipitate to collect the crude this compound.

-

Purify the product by recrystallization from methanol.

Alternative Synthesis Methods

1.2.1. Pyrophosphoric Acid Method: This method provides a chlorine-free alternative to the phosphorus oxychloride route.[2] The reaction involves heating cetyl alcohol with pyrophosphoric acid, followed by hydrolysis.

1.2.2. Phosphorus Trichloride Method: Cetyl alcohol can also be reacted with phosphorus trichloride to produce this compound. This method also generates hydrochloric acid, necessitating the use of a base.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are commonly employed:

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₂H₆₇O₄P |

| Molecular Weight | 546.85 g/mol |

| Appearance | White, waxy solid |

| Melting Point | 68-70 °C |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform and ethanol. |

Spectroscopic Analysis

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the protons of the cetyl chains. The terminal methyl protons typically appear as a triplet around 0.88 ppm. The methylene protons of the long alkyl chains produce a large multiplet in the region of 1.2-1.4 ppm. The methylene protons adjacent to the phosphate group are deshielded and appear as a multiplet around 4.01 ppm.[3]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the cetyl chains. The terminal methyl carbon appears at approximately 14 ppm. The methylene carbons of the chain appear in the range of 22-32 ppm. The carbon atom attached to the phosphate group is shifted downfield to around 68 ppm.

-

³¹P NMR: The phosphorus-31 NMR spectrum provides a definitive confirmation of the phosphate group. For dialkyl phosphates, a single sharp peak is expected in the region of 0 to -5 ppm (relative to 85% H₃PO₄).[4][5]

2.1.2. Infrared (IR) Spectroscopy:

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 2850-2960 | C-H stretching of alkyl chains |

| 1465 | C-H bending of alkyl chains |

| 1200-1300 | P=O stretching |

| 1000-1100 | P-O-C stretching |

| ~2300 | P-OH (broad) |

Experimental Workflows and Signaling Pathways

This compound is a critical component in the formulation of drug delivery vesicles, where it imparts a negative charge to the surface, enhancing stability and encapsulation efficiency.[6][7]

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound in a laboratory setting.

References

- 1. Page loading... [wap.guidechem.com]

- 2. specialchem.com [specialchem.com]

- 3. This compound(2197-63-9) 1H NMR spectrum [chemicalbook.com]

- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 5. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin-orbit and explicit solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Niosomes: Composition, Formulation Techniques, and Recent Progress as Delivery Systems in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Niosome Preparation Techniques and Structure—An Illustrated Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of Dicetyl Phosphate as a Surfactant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicetyl phosphate (DCP), a dialkyl phosphate anionic surfactant, plays a pivotal role in the formulation and stabilization of complex multiphase systems, particularly within the pharmaceutical and cosmetic industries. Its amphiphilic nature, characterized by a polar phosphate head group and two long, nonpolar cetyl (C16) hydrocarbon chains, allows it to effectively reduce interfacial tension and form stable structures such as micelles, emulsions, and vesicular systems like liposomes and niosomes. This technical guide provides a comprehensive overview of the core mechanism of action of this compound as a surfactant, with a focus on its application in drug delivery systems. We will delve into its physicochemical properties, its role in stabilizing emulsions and vesicles, and its interaction with biological membranes, supported by experimental protocols and data.

Physicochemical Properties of this compound

This compound's surfactant activity is fundamentally linked to its molecular structure. The negatively charged phosphate headgroup provides hydrophilicity, while the dual cetyl chains confer a strong hydrophobic character. This dual nature drives its accumulation at oil-water or air-water interfaces, leading to a reduction in surface and interfacial tension.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental parameter for any surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. Above the CMC, the surface tension of the solution remains relatively constant.

Table 1: Estimated and Comparative CMC Values

| Surfactant | Structure | Estimated/Reported CMC (in water) | Notes |

| This compound | Anionic, Dialkyl Phosphate | 1-5 mM (Estimated) | Expected to be lower in the presence of electrolytes. |

| Sodium Dodecyl Sulfate (SDS) | Anionic, Alkyl Sulfate | ~8 mM[1] | Comparative value for a common anionic surfactant. |

Surface Tension Reduction

The primary function of a surfactant is to lower the surface tension of a liquid or the interfacial tension between two immiscible liquids. This compound achieves this by adsorbing at the interface, with its hydrophobic tails oriented away from the aqueous phase and its hydrophilic headgroup remaining in contact with water. This disrupts the cohesive energy at the surface, leading to a decrease in surface tension.

Mechanism of Action in Emulsion and Vesicle Stabilization

This compound is widely employed as an emulsifier and a stabilizer in oil-in-water (o/w) emulsions and as a key component in the formation of liposomes and niosomes for drug delivery.

Emulsion Stabilization

In oil-in-water emulsions, this compound positions itself at the oil-water interface, forming a protective film around the dispersed oil droplets. The stabilization is achieved through two primary mechanisms:

-

Reduction of Interfacial Tension: By lowering the interfacial tension, this compound facilitates the dispersion of the oil phase into smaller droplets, reducing the energy required for emulsification.

-

Electrostatic Repulsion: The negatively charged phosphate headgroups protrude into the aqueous phase, imparting a negative surface charge to the oil droplets. This creates an electrostatic repulsion between the droplets, preventing them from coalescing and leading to long-term emulsion stability.[6]

Diagram 1: Orientation of this compound at an Oil-Water Interface.

Formation and Stabilization of Liposomes and Niosomes

This compound is a crucial component in the formulation of liposomes (phospholipid-based vesicles) and niosomes (non-ionic surfactant-based vesicles), where it serves as a charge-inducing agent. The incorporation of this compound into the lipid bilayer of these vesicles imparts a net negative surface charge.

This negative charge leads to:

-

Increased Vesicle Stability: Electrostatic repulsion between the vesicles prevents their aggregation and fusion, enhancing the long-term stability of the formulation.

-

Improved Encapsulation Efficiency: The presence of a charge can influence the encapsulation of charged drug molecules.

The molar ratio of this compound to other components like phospholipids (in liposomes) or non-ionic surfactants and cholesterol (in niosomes) is a critical parameter that affects vesicle size, charge, and stability.

Diagram 2: Electrostatic Stabilization of Vesicles by this compound.

Interaction with Cell Membranes

The amphiphilic structure of this compound resembles that of endogenous phospholipids.[7] It is hypothesized that when a vesicle formulated with this compound comes into contact with a cell membrane, the following interactions may occur:

-

Electrostatic Interactions: The negatively charged phosphate headgroup of this compound can interact with positively charged components of the cell membrane surface.[7]

-

Hydrophobic Interactions: The long cetyl chains can intercalate into the hydrophobic core of the lipid bilayer.[7]

This intercalation can potentially lead to transient disruptions in the membrane structure, which may facilitate the release of the encapsulated drug into the cell. The extent of these interactions and their effect on membrane properties, such as fluidity, would depend on the concentration of this compound and the overall composition of the delivery vehicle. It is important to note that at high concentrations, surfactants can cause cell lysis.[8]

Diagram 3: Hypothesized Interaction of a this compound-Containing Vesicle with a Cell Membrane.

Experimental Protocols

The following are generalized protocols for the preparation of niosomes and the determination of surfactant CMC, which are key experiments in characterizing the action of this compound.

Preparation of Niosomes using Thin-Film Hydration

This is a common method for preparing niosomes where this compound is used as a charge-inducing agent.

Materials:

-

Non-ionic surfactant (e.g., Span 60)

-

Cholesterol

-

This compound

-

Organic solvent (e.g., chloroform, methanol)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Active pharmaceutical ingredient (API)

Procedure:

-

Accurately weigh the non-ionic surfactant, cholesterol, and this compound in a desired molar ratio (e.g., 1:1:0.1).

-

Dissolve the mixture in a suitable organic solvent in a round-bottom flask.

-

Remove the organic solvent under reduced pressure using a rotary evaporator to form a thin, dry lipid film on the inner wall of the flask.

-

Hydrate the lipid film with the aqueous buffer (containing the dissolved API, if applicable) by rotating the flask at a temperature above the gel-liquid transition temperature of the surfactant mixture.

-

The resulting suspension of multilamellar vesicles can be further processed (e.g., by sonication or extrusion) to obtain unilamellar vesicles of a desired size.

Diagram 4: Experimental Workflow for Niosome Preparation.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Materials:

-

This compound

-

High-purity water or buffer

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

Procedure:

-

Prepare a stock solution of this compound in the desired aqueous medium.

-

Prepare a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.

-

Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature.

-

Plot the surface tension values as a function of the logarithm of the this compound concentration.

-

The CMC is determined as the point of intersection of the two linear portions of the graph (the steeply descending part and the plateau).[4][5]

Table 2: Data Presentation for CMC Determination

| Concentration (log M) | Surface Tension (mN/m) |

| ... | ... |

| ... | ... |

| ... | ... |

Conclusion

This compound is a versatile anionic surfactant with a well-established role in stabilizing emulsions and vesicular drug delivery systems. Its mechanism of action is primarily attributed to its ability to reduce interfacial tension and impart a negative electrostatic charge, thereby preventing the aggregation of dispersed droplets or vesicles. While specific quantitative data on its CMC and surface tension reduction are not extensively documented in public literature, its utility in formulating stable and effective drug delivery platforms is evident from numerous studies. Further research involving molecular modeling and advanced biophysical techniques would provide a more detailed understanding of its interactions with biological membranes at a molecular level, which could further optimize its use in advanced drug development.

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 6. Dynamic Surface Tension of Surfactants in the Presence of High Salt Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Dicetyl Phosphate: A Technical Guide for Formulation and Drug Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dicetyl phosphate, a diester of cetyl alcohol and phosphoric acid, is a versatile excipient widely employed in the pharmaceutical and cosmetic industries. Its amphiphilic nature, arising from a polar phosphate head group and two long lipophilic cetyl chains, makes it a valuable component in various formulation strategies. This technical guide provides a comprehensive overview of the physicochemical properties, experimental applications, and functional role of this compound for professionals engaged in research and drug development.

Core Physicochemical Properties

This compound's utility as a formulation aid is underpinned by its distinct chemical and physical characteristics. A summary of its key properties is presented below.

| Property | Value | Reference |

| CAS Number | 2197-63-9 | [1][2] |

| Molecular Weight | 546.85 g/mol | [2][3] |

| Molecular Formula | C32H67O4P | [3] |

| Appearance | White to off-white solid/flakes | [4][5] |

| Melting Point | 74-75 °C | [6] |

| pKa (Predicted) | ~1.50 ± 0.50 | [7] |

| Solubility | Insoluble in water (3.0 x 10-6 g/L at 25 °C); Slightly soluble in chloroform and methanol; Soluble in ethanol.[4][7][8] | |

| Synonyms | Dihexadecyl phosphate, Dicetyl hydrogen phosphate | [8] |

Role in Drug Delivery Systems: Niosomes and Liposomes

This compound is a key ingredient in the fabrication of vesicular drug delivery systems such as niosomes and liposomes. Its primary function is to impart a negative surface charge to the vesicles.[9] This electrostatic repulsion between vesicles enhances their colloidal stability, preventing aggregation and increasing the shelf-life of the formulation.[9] Furthermore, the inclusion of this compound has been shown to improve the entrapment efficiency of drugs within these vesicles.[9]

Structural Role in Niosomes

In niosomes, which are vesicles composed of non-ionic surfactants and cholesterol, this compound integrates into the bilayer structure.[10] Its hydrophilic phosphate head orients towards the aqueous phase, while its hydrophobic tails align with the lipophilic regions of the non-ionic surfactants. This arrangement contributes to the overall stability and charge of the niosome.

Caption: Structure of a niosome with this compound.

Experimental Protocol: Preparation of Paclitaxel-Loaded Niosomes

This section details a representative protocol for the preparation of paclitaxel-loaded niosomes using the thin-film hydration method, incorporating this compound as a charge-inducing agent. This method is widely used for the laboratory-scale production of vesicular systems.

Materials:

-

Span 40 (Sorbitan monopalmitate)

-

Cholesterol

-

This compound (DCP)

-

Paclitaxel (PCT)

-

Chloroform

-

Methanol

-

Phosphate buffered saline (PBS), pH 7.4

Equipment:

-

Rotary evaporator

-

Water bath sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Glass round-bottom flask

-

Syringes

Procedure:

-

Lipid Film Formation:

-

Accurately weigh and dissolve Span 40, cholesterol, this compound, and paclitaxel in a minimal amount of a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A molar ratio of surfactant:cholesterol:this compound can be optimized, with a representative starting point being 1:1:0.1.

-

Attach the flask to a rotary evaporator.

-

Immerse the flask in a water bath set to a temperature above the boiling point of the solvent mixture (e.g., 40-50°C).

-

Rotate the flask and gradually reduce the pressure to evaporate the organic solvents, resulting in the formation of a thin, dry lipid film on the inner wall of the flask.

-

Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with a pre-warmed (e.g., 60°C) aqueous phase (e.g., PBS pH 7.4). The volume of the aqueous phase will determine the final concentration of the formulation.

-

Continue to rotate the flask in the water bath (without vacuum) for 1-2 hours to allow for the swelling and formation of multilamellar vesicles (MLVs).

-

-

Size Reduction:

-

To obtain smaller, more uniform vesicles, the MLV suspension is subjected to sonication in a bath sonicator for 15-30 minutes above the lipid phase transition temperature.

-

For a more defined particle size distribution, the niosomal suspension can be extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm) multiple times (e.g., 10-15 passes). The extrusion should be performed at a temperature above the phase transition temperature of the lipid mixture.

-

-

Purification and Characterization:

-

Remove the un-encapsulated drug by methods such as dialysis, gel filtration, or centrifugation.

-

Characterize the resulting niosomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

-

Caption: Workflow for niosome preparation.

Applications in Drug Formulation

This compound's ability to stabilize emulsions and vesicular systems has led to its inclusion in a variety of pharmaceutical formulations, particularly for topical and parenteral drug delivery. Its use has been explored for the delivery of various active pharmaceutical ingredients, including anti-cancer drugs like paclitaxel.[11] By enhancing the stability and modifying the release characteristics of these formulations, this compound can contribute to improved therapeutic outcomes.

Toxicology and Safety

This compound is generally considered safe for topical use in cosmetic and pharmaceutical products and is noted to be non-irritating and non-sensitizing at recommended concentrations.[5] However, as with any excipient, a thorough evaluation of its biocompatibility is necessary for any new formulation. Some in vitro studies have indicated that at high concentrations, this compound can cause cell lysis and necrosis in tissue culture.[12] A mouse intraperitoneal LD50 of >500 mg/kg has been reported, suggesting low acute toxicity.[8] For drug development, it is crucial to conduct specific cytotoxicity, skin irritation, and sensitization studies relevant to the intended route of administration and final formulation.

| Toxicological Endpoint | Result/Observation | Reference |

| Acute Oral Toxicity (Mouse, IP) | LD50 > 500 mg/kg | [8] |

| Skin Irritation/Sensitization | Generally considered non-irritating and non-sensitizing in cosmetic formulations. | [5] |

| In Vitro Cytotoxicity | Can cause cell lysis and necrosis at high concentrations in tissue culture. | [12] |

References

- 1. parchem.com [parchem.com]

- 2. This compound powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]

- 3. This compound | 2197-63-9 [chemicalbook.com]

- 4. CAS 2197-63-9: this compound | CymitQuimica [cymitquimica.com]

- 5. specialchem.com [specialchem.com]

- 6. This compound CAS#: 2197-63-9 [m.chemicalbook.com]

- 7. This compound | 2197-63-9 [amp.chemicalbook.com]

- 8. This compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 9. This compound: Significance and symbolism [wisdomlib.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound | CymitQuimica [cymitquimica.com]

The Solubility Profile of Dicetyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicetyl phosphate (DCP), the di-ester of cetyl alcohol and phosphoric acid, is a widely utilized anionic surfactant and emulsifying agent in the pharmaceutical and cosmetic industries. Its amphiphilic nature, characterized by a polar phosphate head group and two long hydrophobic cetyl chains, governs its functionality in stabilizing emulsions, forming vesicular systems like liposomes and niosomes, and modulating the texture and consistency of formulations.[1][2] Understanding the solubility of this compound in various solvents is critical for formulation development, enabling rational solvent selection for manufacturing processes, purification, and the creation of stable, effective drug delivery systems. This technical guide provides a consolidated overview of the known solubility characteristics of this compound and presents a standardized experimental protocol for its quantitative determination.

Physicochemical Properties of this compound

This compound (CAS No. 2197-63-9) is a white, waxy solid at room temperature.[1][3] Its large hydrophobic portion, consisting of two 16-carbon chains, dominates its physical properties, leading to very low water solubility and a high melting point.

| Property | Value | Reference(s) |

| Chemical Formula | C₃₂H₆₇O₄P | [3] |

| Molecular Weight | 546.85 g/mol | [3] |

| Appearance | White solid / flakes | [2][3] |

| Melting Point | 74-75 °C | [4] |

Solubility Data of this compound

The solubility of this compound is highly dependent on the polarity of the solvent. Due to its predominantly nonpolar structure, it exhibits poor solubility in aqueous media and greater solubility in certain organic solvents. Comprehensive quantitative data is sparse in public literature; however, a combination of qualitative descriptions and available quantitative values is summarized below.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Solubility | Temperature (°C) | Notes | Reference(s) |

| Water | Polar Protic | Insoluble (3.0 x 10⁻⁶ g/L) | 25 | Calculated value. Often cited as "slightly soluble" or "insoluble". | [3][5] |

| Ethanol | Polar Protic | Soluble | Not Specified | No quantitative value available. | [3] |

| Methanol | Polar Protic | Slightly Soluble | Not Specified | Used for recrystallization, suggesting higher solubility at elevated temperatures. | [4][6] |

| Chloroform | Nonpolar | 35 mg/mL | Not Specified | Requires sonication and warming to achieve dissolution. | [1][7] |

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol describes the saturation shake-flask method, a widely accepted technique for determining the equilibrium solubility of a solid compound in a given solvent.[2][3][8] This method is adaptable for various organic solvents to quantify the solubility of this compound.

Materials and Equipment

-

Materials:

-

This compound (>99% purity)

-

Solvent of interest (analytical grade)

-

Reference standard of this compound

-

-

Equipment:

-

Analytical balance (readable to 0.01 mg)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, Charged Aerosol Detector) or other validated analytical instrument.

-

Procedure

-

Preparation: Add an excess amount of this compound to a glass vial. An amount sufficient to ensure that undissolved solids remain at the end of the experiment is crucial. For a preliminary test, 20-50 mg in 2 mL of solvent can be used.

-

Equilibration: Add a precise volume of the chosen solvent to the vial. Cap the vial tightly to prevent solvent evaporation.

-

Agitation: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150-250 rpm). Allow the mixture to equilibrate for a sufficient duration. For poorly soluble compounds like DCP, a minimum of 24 to 48 hours is recommended to ensure equilibrium is reached.[7][8]

-

Phase Separation: After equilibration, let the vials stand to allow the solid to settle. To ensure complete separation of the saturated supernatant from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).[8]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a chemically resistant syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound. A calibration curve prepared from a reference standard of known concentration must be used for accurate quantification.

Data Analysis

The solubility (S) is calculated from the measured concentration of the diluted sample, taking the dilution factor into account:

S (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor

The experiment should be performed in triplicate to ensure the reproducibility of the results.

Experimental Workflow Visualization

The logical steps for the determination of this compound solubility via the shake-flask method are illustrated in the workflow diagram below.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Conclusion

This compound is a hydrophobic molecule with very low solubility in water but demonstrable solubility in organic solvents like ethanol and chloroform. The lack of extensive quantitative data highlights the need for standardized experimental determination, for which the shake-flask method is a robust and reliable choice. By following a rigorous protocol, researchers and formulation scientists can generate accurate and reproducible solubility data, which is essential for the successful development of pharmaceutical and cosmetic products containing this versatile excipient.

References

- 1. oecd.org [oecd.org]

- 2. bioassaysys.com [bioassaysys.com]

- 3. Solubility Measurements | USP-NF [uspnf.com]

- 4. â©1236⪠Solubility Measurements [doi.usp.org]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. enamine.net [enamine.net]

An In-Depth Technical Guide to the Safe Handling of Dicetyl Phosphate in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for dicetyl phosphate (CAS No. 2197-63-9) in a laboratory environment. The following sections detail the potential hazards, necessary precautions, and emergency procedures to ensure the safe use of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance, primarily causing skin and serious eye irritation.[1][2] It is a white to off-white solid, often in powder or flake form, and is insoluble in water but soluble in organic solvents.[2][3]

GHS Classification:

Signal Word: Danger[1]

Hazard Statements:

Precautionary Statements:

-

P264: Wash hands and exposed skin thoroughly after handling.[1]

-

P280: Wear protective gloves, eye protection, and face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P310: Immediately call a POISON CENTER or doctor.[1]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[1]

-

P362+P364: Take off contaminated clothing and wash it before reuse.[1]

Safety Ratings:

The following tables summarize the National Fire Protection Association (NFPA) and Hazardous Materials Identification System (HMIS) ratings for this compound.

| NFPA 704 Diamond | Rating | Hazard |

| Health (Blue) | 3 | Can cause serious or permanent injury.[2] |

| Flammability (Red) | 0 | Will not burn under normal fire conditions.[2] |

| Instability (Yellow) | 0 | Normally stable, even under fire conditions.[2] |

| Special (White) | No special hazards. |

| HMIS® III | Rating | Hazard |

| Health | 3 | Major injury likely unless prompt action is taken and medical treatment is given.[2] |

| Flammability | 0 | Will not burn.[2] |

| Physical Hazard | 0 | Minimal hazard.[2] |

| Personal Protection | E | Safety glasses, gloves, dust respirator. |

Toxicological Data

While specific permissible exposure limits (PELs) for this compound have not been established by OSHA, NIOSH, or ACGIH, the following toxicological data is available from studies on animals.

| Test | Species | Route | Result | Reference |

| LD50 | Mouse | Intraperitoneal | >500 mg/kg | [2] |

| LD50 | Mouse & Rat | Oral (25% suspension) | >5 g/kg | [4] |

| LD50 | Rat | Dermal (45.45% and 80%) | >2 g/kg bw | [4][5] |

| Skin Irritation | Rabbit | Dermal | Irritant | [2] |

| Eye Irritation | Rabbit | Ocular | Slightly irritating to strong irritant with danger of severe eye injury | [2][4] |

Exposure Controls and Personal Protection

Due to the hazardous nature of this compound, appropriate engineering controls and personal protective equipment (PPE) are mandatory to minimize exposure.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area. A fume hood is recommended, especially when handling the powder, to prevent inhalation of dust particles.

-

Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial. The following diagram outlines a decision-making process for selecting the correct PPE when handling this compound.

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is -20°C.[6] Keep away from incompatible materials such as strong oxidizing agents.[6]

Accidental Release Measures

In the event of a spill, follow the procedures outlined below.

Spill Response Workflow

First Aid Measures

-

After Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7][8]

-

After Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[7][8]

-

After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7][8]

-

After Swallowing: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7][8]

Fire-Fighting Measures

This compound is not flammable.[2]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Special Hazards: No special hazards are known.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[7]

Experimental Protocols (Adapted)

Weighing and Dispensing this compound

This protocol is designed to minimize the generation of airborne dust and prevent contamination.

-

Preparation:

-

Ensure a chemical fume hood is available and functioning correctly.

-

Gather all necessary equipment: chemical-resistant gloves, safety goggles, lab coat, N95 respirator, anti-static weighing dish or paper, spatula, and a sealable container for the weighed compound.

-

Decontaminate the balance and the work surface inside the fume hood.

-

-

Procedure:

-

Don all required PPE.

-

Place the analytical balance inside the fume hood if possible. If not, place it as close as feasible to the hood.

-

Tare the empty, sealable container on the balance.

-

Inside the fume hood, carefully transfer the approximate amount of this compound from the stock container to the tared container using a clean spatula.

-

Seal the container and re-weigh it outside the hood (if the balance is external). Adjust the amount by adding or removing small quantities inside the fume hood until the desired weight is achieved.

-

Tightly cap the stock container and the container with the weighed this compound.

-

-

Cleanup:

-

Clean the spatula and any contaminated surfaces with an appropriate solvent and then soap and water.

-

Dispose of any contaminated weighing paper or dishes as chemical waste.

-

Remove and dispose of gloves properly.

-

Wash hands thoroughly.

-

Spill Cleanup for Solid this compound

This protocol outlines the steps for cleaning up a minor spill of this compound. For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

-

Immediate Actions:

-

Alert personnel in the immediate vicinity of the spill.

-

If the spill is substantial, evacuate the area.

-

-

Preparation for Cleanup:

-

Consult the Safety Data Sheet (SDS).

-

Don appropriate PPE: chemical-resistant gloves, safety goggles, a lab coat, and an N95 respirator.

-

-

Cleanup Procedure:

-

Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent for solids) to prevent the powder from becoming airborne.

-

Carefully sweep the mixture into a dustpan. Avoid creating dust.

-

Transfer the collected material into a clearly labeled, sealable hazardous waste container.

-

-

Decontamination:

-

Wipe the spill area with a damp cloth or paper towel.

-

Wash the area with soap and water.

-

Place all contaminated cleaning materials into the hazardous waste container.

-

-

Waste Disposal:

-

Seal and label the hazardous waste container.

-

Arrange for disposal through your institution's EHS department.

-

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C32H67O4P | [3] |

| Molecular Weight | 546.85 g/mol | [9] |

| Appearance | White to off-white solid | [2][3] |

| Melting Point | 68-70 °C | [9] |

| Boiling Point | 600.4 °C at 760 mmHg | [9] |

| Solubility | Insoluble in water; soluble in organic solvents. | [2][3] |

| Vapor Pressure | 5.8E-09 mmHg at 25°C | [9] |

Stability and Reactivity

-

Reactivity: Not reactive under normal conditions.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No hazardous reactions are known.

-

Conditions to Avoid: Heat and formation of dust.

-

Incompatible Materials: Strong oxidizing agents.[6]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and phosphorus oxides.

This guide is intended to provide comprehensive safety information for the laboratory use of this compound. It is essential to always consult the most current Safety Data Sheet (SDS) for this compound and to adhere to all institutional safety policies and procedures.

References

An In-Depth Technical Guide to the Hydrophilic-Lipophilic Balance of Dicetyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hydrophilic-Lipophilic Balance (HLB) of dicetyl phosphate, an anionic surfactant crucial in the formulation of stable emulsions and advanced drug delivery systems. Given the scarcity of a definitively published HLB value for this compound, this document focuses on the principles and methodologies for its determination, empowering researchers to characterize this excipient for their specific applications.

Introduction to the Hydrophilic-Lipophilic Balance (HLB) System

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving).[1] Developed by William Griffin, this system is indispensable for selecting the appropriate emulsifiers to ensure the stability of emulsions.[2] The HLB scale for non-ionic surfactants typically ranges from 0 to 20, where a lower value indicates greater lipophilicity and a higher value signifies greater hydrophilicity.[1] This balance is the critical determinant of a surfactant's behavior at the oil-water interface and its suitability for various applications.[2]

The application of a surfactant is closely related to its HLB value, as detailed in the table below.

| HLB Range | Primary Application |

| 1 - 3 | Antifoaming agents |

| 3 - 6 | Water-in-Oil (W/O) Emulsifiers |

| 7 - 9 | Wetting and Spreading Agents |

| 8 - 16 | Oil-in-Water (O/W) Emulsifiers |

| 13 - 16 | Detergents |

| 16 - 18 | Solubilizers or Hydrotropes |

| (Source: Adapted from multiple sources) |

The logical relationship between the HLB value and the type of emulsion promoted is visualized in the following diagram.

This compound: Properties and Applications

This compound, also known as dihexadecyl phosphate, is an anionic phosphate ester with the chemical formula C₃₂H₆₇O₄P. It is widely used in cosmetic and pharmaceutical formulations as a highly effective emulsifier and stabilizer. Its amphiphilic nature, consisting of a polar phosphate head group and two long nonpolar cetyl (C16) alkyl chains, allows it to reduce interfacial tension between oil and water phases. This property is particularly valuable in creating stable oil-in-water (O/W) emulsions for creams and lotions, and for the formation of vesicles like niosomes and liposomes used in targeted drug delivery.

Theoretical Calculation of the HLB of this compound

The HLB value of ionic surfactants is most appropriately calculated using the Davies method, which assigns specific numerical values to the different chemical groups within the molecule.[3]

Davies' Method Formula: HLB = 7 + Σ(Hydrophilic group numbers) + Σ(Lipophilic group numbers)[4]

Applying Davies' Method to this compound:

The structure of this compound (dihexadecyl phosphate) consists of:

-

One hydrophilic group: The phosphate ester head group (-O-P(O)(OH)-O-).

-

Lipophilic groups: Two cetyl chains. Each cetyl chain contains one methyl group (-CH₃) and fifteen methylene groups (-CH₂-). Therefore, in total, there are two -CH₃ groups and thirty -CH₂- groups.

Table 1: Estimated Davies Group Contribution Numbers for HLB Calculation

| Group | Type | Group Contribution Number | Number in this compound | Total Contribution |

| Phosphate Ester | Hydrophilic | ~5.0 (Estimated) | 1 | +5.0 |

| -CH₂- | Lipophilic | -0.475 | 30 | -14.25 |

| -CH₃ | Lipophilic | -0.475 | 2 | -0.95 |

Calculation: HLB = 7 + (5.0) - (14.25 + 0.95) HLB = 7 + 5.0 - 15.2 HLB = -3.2

Disclaimer: This calculated HLB value is an estimate. The Davies method can sometimes yield negative values for highly lipophilic surfactants, indicating a strong affinity for the oil phase. However, the accuracy is highly dependent on the group contribution number for the hydrophilic head, which is not definitively established for phosphate esters. Therefore, experimental determination is strongly recommended for accurate characterization.

Experimental Determination of the HLB of this compound

The most practical and reliable method for determining the HLB of an unknown surfactant or the required HLB of an oil phase is through the preparation and stability assessment of a series of emulsions.[5] This method involves blending two well-characterized surfactants, one with a high HLB and one with a low HLB, in varying ratios to create a range of known HLB values.

Principle

A series of emulsions of a chosen oil are prepared, each with a surfactant blend of a different, known HLB value. The stability of these emulsions is then observed. The HLB of the surfactant blend that produces the most stable emulsion is considered the "required HLB" of that specific oil. This protocol can be adapted to determine the HLB of an unknown surfactant like this compound by incorporating it into the oil phase and observing which surfactant blend HLB best emulsifies this mixture.

Detailed Experimental Protocol

Objective: To determine the required HLB for emulsifying an oil phase containing this compound.

Materials and Equipment:

-

This compound

-

A selected oil phase (e.g., mineral oil, isopropyl myristate)

-

A high HLB standard surfactant (e.g., Polysorbate 80, HLB = 15.0)

-

A low HLB standard surfactant (e.g., Sorbitan Oleate, HLB = 4.3)

-

Distilled or deionized water

-

Beakers or vials of uniform size (e.g., 20 mL glass vials)

-

Graduated cylinders or pipettes

-

Homogenizer or high-shear mixer

-

Water bath

-

Analytical balance

Experimental Workflow:

References

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 2. firsthope.co.in [firsthope.co.in]

- 3. scribd.com [scribd.com]

- 4. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 5. Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB) of Representative Oils and Lecithins [mdpi.com]

Methodological & Application

Application Notes and Protocols for Creating Stable Oil-in-Water Emulsions Using Dicetyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing dicetyl phosphate for the formulation of stable oil-in-water (O/W) emulsions. This document outlines the mechanism of action, key formulation considerations, detailed experimental protocols, and methods for characterizing emulsion stability.

Introduction to this compound in Emulsions

This compound is an anionic surfactant widely employed as an emulsifier and stabilizer in the cosmetic and pharmaceutical industries.[1][2] Its amphiphilic nature, possessing a hydrophilic phosphate head and two long lipophilic cetyl (C16) tails, allows it to adsorb at the oil-water interface, reducing interfacial tension and preventing the coalescence of oil droplets.[3] This results in the formation of stable oil-in-water emulsions with desirable sensory properties, making it a valuable excipient in creams, lotions, and other drug delivery systems.[1][2] this compound can be used as the primary emulsifier or in combination with other emulsifiers to enhance stability and modify texture.[2]

Mechanism of Action

This compound stabilizes oil-in-water emulsions through a combination of electrostatic and steric repulsion. As an anionic surfactant, the phosphate head group imparts a negative charge to the surface of the oil droplets.[4] This negative charge creates a repulsive electrostatic force between the droplets, preventing them from aggregating and coalescing.[5] The long cetyl chains provide a steric barrier, further hindering close contact between droplets. This dual mechanism contributes to the long-term stability of the emulsion. The stability of emulsions containing this compound can be influenced by factors such as pH and the presence of electrolytes.[1]

Quantitative Data on Emulsion Properties

The stability and physical characteristics of an oil-in-water emulsion stabilized with this compound are critical for its performance and shelf-life. Key parameters for characterization include particle size, polydispersity index (PDI), and zeta potential.

Table 1: Influence of pH on Emulsion Globule Size

| pH | Average Globule Size (µm) | Observations |

| 3.5 | 10 - 20 | Larger globule size, potentially leading to lower stability over time. |

| 5.5 | 5 - 10 | Reduced globule size, indicating improved emulsification efficiency. |

| 7.0 | 2 - 5 | Smaller globule size, contributing to a more stable and uniform emulsion.[1] |

| 9.0 | < 2 | Optimal globule size, resulting in a highly stable emulsion with a smooth texture.[1] |

Note: The data presented is representative of emulsions stabilized with an emulsifying wax blend containing this compound. Actual values may vary depending on the specific formulation and processing conditions.

Table 2: Representative Stability Data for a this compound-Stabilized O/W Emulsion

| Parameter | Initial Measurement | After 30 Days at 40°C | After 90 Days at 40°C |

| Particle Size (nm) | 250 | 255 | 260 |

| Polydispersity Index (PDI) | 0.21 | 0.23 | 0.25 |

| Zeta Potential (mV) | -45 | -43 | -40 |

| Visual Appearance | Homogeneous | Homogeneous | Homogeneous |

| pH | 6.5 | 6.4 | 6.3 |

Note: Emulsions with an absolute zeta potential value greater than 30 mV are generally considered to be kinetically stable.[6]

Experimental Protocols

Preparation of a Stable Oil-in-Water Emulsion

This protocol describes the preparation of a model oil-in-water emulsion using an emulsifying wax containing this compound.

Materials:

-

Oil Phase:

-

Mineral Oil (or other suitable oil): 15% w/w

-

Emulsifying Wax (e.g., Crodafos CES - containing Cetearyl Alcohol, this compound, and Ceteth-10 Phosphate): 5% w/w

-

-

Aqueous Phase:

-

Deionized Water: 79.5% w/w

-

Glycerin (humectant): 3% w/w

-

Preservative (e.g., Phenoxyethanol): 0.5% w/w

-

-

pH adjuster (e.g., Triethanolamine or Sodium Hydroxide solution)

Equipment:

-

Beakers

-

Water bath or heating mantle

-

Homogenizer (high-shear mixer)

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

Phase Preparation:

-

In a beaker, combine the components of the oil phase (Mineral Oil and Emulsifying Wax).

-

In a separate beaker, combine the components of the aqueous phase (Deionized Water, Glycerin, and Preservative).

-

-

Heating:

-

Heat both the oil phase and the aqueous phase separately to 70-75°C in a water bath or on a heating mantle with gentle stirring. Ensure all components in the oil phase have melted and both phases are at the same temperature.

-

-

Emulsification:

-

Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer.

-

Homogenize for 5-10 minutes at a moderate speed to form a coarse emulsion.

-

-

Cooling and pH Adjustment:

-

Continue stirring the emulsion with a magnetic stirrer and allow it to cool to room temperature.

-

Once the emulsion has cooled to below 40°C, check the pH. Adjust the pH to the desired range (e.g., 6.0-7.0) by adding a pH adjuster dropwise while stirring.

-

-

Final Homogenization:

-

Homogenize the emulsion again for 2-3 minutes to ensure uniformity and reduce the final droplet size.

-

-

Storage:

-

Transfer the final emulsion to a suitable container and store at room temperature.

-

Characterization of the Oil-in-Water Emulsion

4.2.1. Particle Size and Zeta Potential Analysis

Objective: To determine the average droplet size, size distribution (PDI), and surface charge (zeta potential) of the emulsion.

Equipment:

-

Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer.

Procedure:

-

Sample Preparation: Dilute a small amount of the emulsion with deionized water to a suitable concentration for DLS analysis (typically a slightly turbid suspension).

-

Measurement:

-

Transfer the diluted sample to the appropriate cuvette for the instrument.

-

Perform the particle size and PDI measurements according to the instrument's operating instructions.

-

For zeta potential, use the specific electrode cell and follow the manufacturer's protocol.

-

-

Data Analysis: Record the Z-average particle size, PDI, and zeta potential values.

4.2.2. Stability Testing

Objective: To assess the physical stability of the emulsion over time and under stress conditions.

Procedure:

-

Accelerated Stability Testing:

-

Store samples of the emulsion at elevated temperatures (e.g., 40°C and 50°C) and under freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated for 3 cycles).

-

-

Long-Term Stability Testing:

-

Store samples at room temperature (20-25°C) and protected from light.

-

-

Evaluation:

-

At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), visually inspect the samples for any signs of instability such as creaming, coalescence, or phase separation.

-

Measure the particle size, PDI, zeta potential, and pH of the stored samples to monitor any changes over time.

-

Visualizations

References

- 1. Characterization of a Liquid Crystal Stabilized Pharmaceutical Oil-in-Water Emulsion Optimized for Skin Delivery [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. In Situ Characterization of Oil-in-Water Emulsions Stabilized by Surfactant and Salt Using Microsensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. colloidal-dynamics.com [colloidal-dynamics.com]

- 6. mdpi.com [mdpi.com]

Application Notes: Dicetyl Phosphate in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicetyl phosphate (DCP), also known as dihexadecyl phosphate, is a synthetic, negatively charged phospholipid widely utilized in the formulation of drug delivery systems.[1] Its amphiphilic nature, comprising a hydrophilic phosphate head and two hydrophobic cetyl (C16) tails, allows it to integrate seamlessly into lipid-based nanocarriers such as liposomes and niosomes.[1][2] The primary role of DCP is to impart a negative surface charge, which is crucial for enhancing the stability and modifying the performance of these delivery vehicles.[3][4] By preventing aggregation through electrostatic repulsion, DCP improves the colloidal stability of the formulation, leading to a longer shelf-life and more predictable in vivo behavior.[4][5] Furthermore, this negative charge can enhance the encapsulation efficiency of certain drugs and influence the interaction of the carrier with biological membranes.[3]

Key Applications in Drug Delivery

The unique properties of this compound make it a versatile excipient in several advanced drug delivery platforms:

-

Liposomal Formulations: DCP is commonly incorporated into the lipid bilayer of liposomes to create anionic vesicles.[1] These negatively charged liposomes exhibit reduced clearance by the reticuloendothelial system (RES) and can be tailored for targeted delivery of therapeutics, including anticancer drugs and genetic materials like siRNA.[6][7][8]

-

Niosomal Formulations: In niosomes, which are vesicles formed from non-ionic surfactants, DCP acts as a charge-inducing agent to enhance stability and drug entrapment.[3] These systems are particularly promising for topical and transdermal drug delivery, where DCP can improve skin permeation.[1][9]

-

Vaccine Adjuvants: Liposomes containing DCP have been proposed as potent adjuvants in vaccine formulations.[10] The negative charge and particulate nature of these liposomes can help stimulate a stronger and more sustained immune response to the co-administered antigen.[11][12]

-

Topical Systems: Beyond niosomes, DCP is used in various cosmetic and dermatological creams and lotions as an emulsifier and texturizing agent, helping to stabilize oil-in-water emulsions and ensure the uniform distribution of active ingredients.[13]

Role of this compound in Vesicle Stabilization

This compound's primary function is to confer a negative zeta potential to the surface of vesicles. This creates electrostatic repulsion between particles, preventing them from aggregating and fusing, which is a common cause of physical instability in colloidal drug delivery systems.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound: Significance and symbolism [wisdomlib.org]

- 4. Mechanistic insights into encapsulation and release of drugs in colloidal niosomal systems: biophysical aspects - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06057K [pubs.rsc.org]

- 5. Stability issues and approaches to stabilised nanoparticles based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]